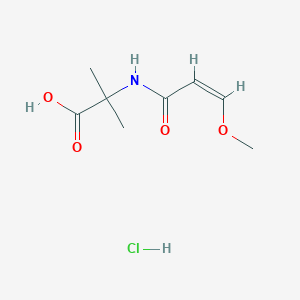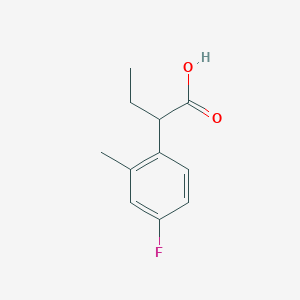
2-(4-Fluoro-2-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, where the phenyl ring is substituted with a fluoro and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methylbenzene.
Grignard Reaction: The 4-fluoro-2-methylbenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide.
Carboxylation: The phenylmagnesium bromide is then reacted with carbon dioxide to introduce the carboxyl group, forming the intermediate 2-(4-fluoro-2-methylphenyl)propanoic acid.
Chain Extension: The intermediate undergoes a chain extension reaction, typically using a Wittig reaction or a similar method, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Fluoro-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(4-fluoro-2-methylphenyl)butanone.
Reduction: Formation of 2-(4-fluoro-2-methylphenyl)butanol.
Substitution: Formation of various substituted phenylbutanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Fluorophenyl)butanoic acid
- 2-(4-Methylphenyl)butanoic acid
- 2-(4-Chloro-2-methylphenyl)butanoic acid
Comparison: 2-(4-Fluoro-2-methylphenyl)butanoic acid is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to its analogs. For example, the fluoro group can enhance the compound’s metabolic stability and binding affinity, while the methyl group can influence its lipophilicity and overall pharmacokinetic profile.
Eigenschaften
Molekularformel |
C11H13FO2 |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
2-(4-fluoro-2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-9(11(13)14)10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
OTEOICBPNDSQHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=C(C=C1)F)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


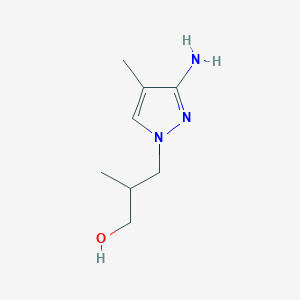
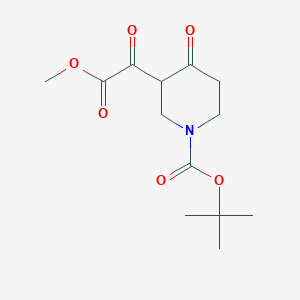

![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13334545.png)
![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine](/img/structure/B13334548.png)
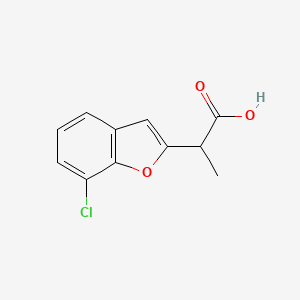
![5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-7-amine](/img/structure/B13334562.png)
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13334575.png)
![1,3-Dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B13334580.png)
![2-Bromo-7-(3-chloro-5-fluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13334587.png)
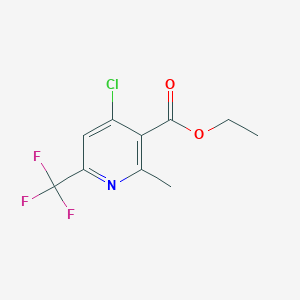
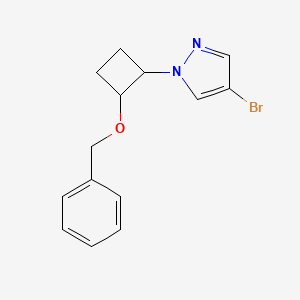
![(2-Ethylbutyl)[(3-methylphenyl)methyl]amine](/img/structure/B13334605.png)
